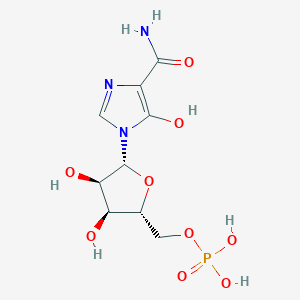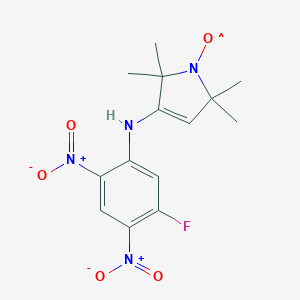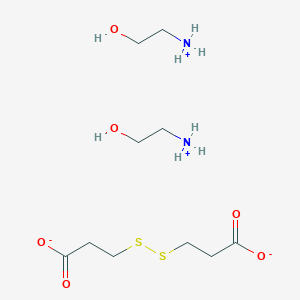
2-Aminoethanol;3-(2-carboxyethyldisulfanyl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Aminoethanol;3-(2-carboxyethyldisulfanyl)propanoic acid is a compound with the molecular formula C10H24N2O6S2 It is known for its unique structure, which includes both amino and carboxylic acid functional groups, as well as a disulfide bond
Preparation Methods
The synthesis of 2-Aminoethanol;3-(2-carboxyethyldisulfanyl)propanoic acid typically involves the reaction of ethanolamine with a disulfide-containing compound such as cystine. The reaction is carried out in a basic aqueous medium, and the product is purified through crystallization. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.
Chemical Reactions Analysis
2-Aminoethanol;3-(2-carboxyethyldisulfanyl)propanoic acid undergoes various types of chemical reactions, including:
Oxidation: The disulfide bond can be oxidized to form sulfonic acids.
Reduction: The disulfide bond can be reduced to form thiols.
Substitution: The amino and carboxylic acid groups can participate in substitution reactions with appropriate reagents.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like dithiothreitol for reduction, and various nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-Aminoethanol;3-(2-carboxyethyldisulfanyl)propanoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential role in cellular processes involving disulfide bonds.
Industry: It is used in the production of various chemical products, including pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-Aminoethanol;3-(2-carboxyethyldisulfanyl)propanoic acid involves its ability to interact with biological molecules through its amino and carboxylic acid groups, as well as its disulfide bond. The disulfide bond can undergo redox reactions, which are important in various biochemical pathways. The compound can also form hydrogen bonds and ionic interactions with other molecules, influencing its biological activity.
Comparison with Similar Compounds
2-Aminoethanol;3-(2-carboxyethyldisulfanyl)propanoic acid can be compared with similar compounds such as:
Cystine: A naturally occurring amino acid with a disulfide bond, similar in structure but lacking the ethanolamine moiety.
Cysteine: The reduced form of cystine, containing a thiol group instead of a disulfide bond.
Ethanolamine: A simpler compound containing only the amino and hydroxyl groups, without the disulfide bond.
The uniqueness of this compound lies in its combination of functional groups, which allows it to participate in a wide range of chemical and biological reactions.
Properties
CAS No. |
119459-26-6 |
|---|---|
Molecular Formula |
C8H17NO5S2 |
Molecular Weight |
271.4 g/mol |
IUPAC Name |
2-aminoethanol;3-(2-carboxyethyldisulfanyl)propanoic acid |
InChI |
InChI=1S/C6H10O4S2.C2H7NO/c7-5(8)1-3-11-12-4-2-6(9)10;3-1-2-4/h1-4H2,(H,7,8)(H,9,10);4H,1-3H2 |
InChI Key |
SUFQWVKJDCODPV-UHFFFAOYSA-N |
SMILES |
C(CSSCCC(=O)O)C(=O)O.C(CO)N.C(CO)N |
Canonical SMILES |
C(CSSCCC(=O)O)C(=O)O.C(CO)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


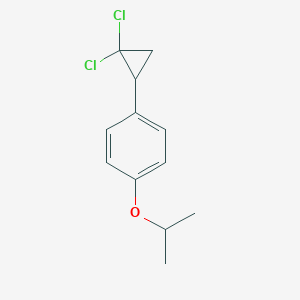



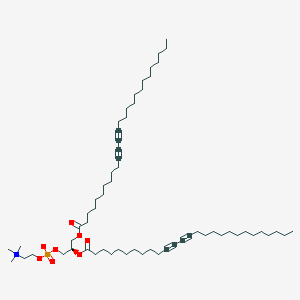

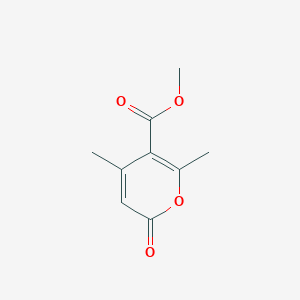
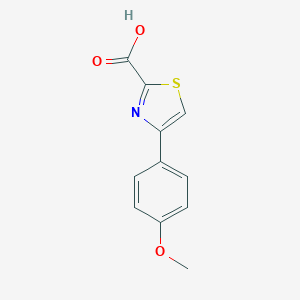
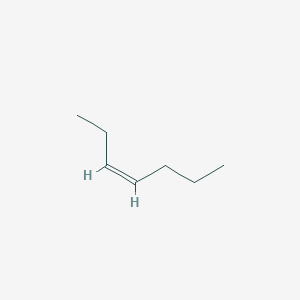
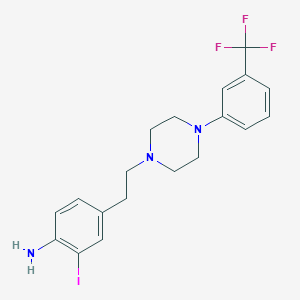
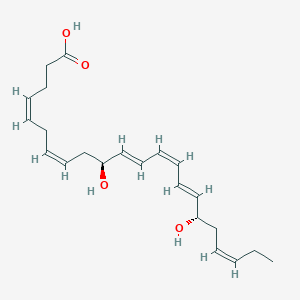
![1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid](/img/structure/B43860.png)
